molecular formula C17H18F3N3O3 B2508363 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 2034562-44-0

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2508363
CAS No.: 2034562-44-0
M. Wt: 369.344
InChI Key: XSPJKQKAIBXOFG-UHFFFAOYSA-N
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Description

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an oxane ring, and a trifluoromethyl-substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Oxane Ring: The oxane ring can be introduced via nucleophilic substitution reactions, where an appropriate oxane precursor reacts with the oxadiazole intermediate.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step typically involves the use of a trifluoromethyl-substituted benzyl halide, which reacts with the oxadiazole-oxane intermediate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(methyl)phenyl]acetamide
  • N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(chloromethyl)phenyl]acetamide

Uniqueness

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c18-17(19,20)13-3-1-11(2-4-13)9-14(24)21-10-15-22-16(23-26-15)12-5-7-25-8-6-12/h1-4,12H,5-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPJKQKAIBXOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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